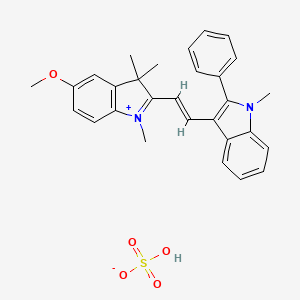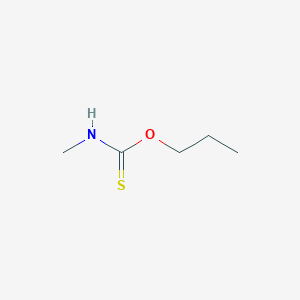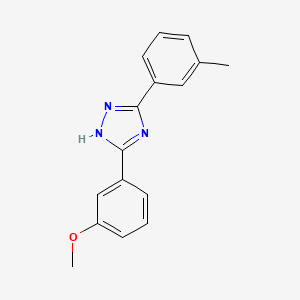
5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is a triazole derivative, a class of compounds known for their diverse applications in medicinal chemistry, agriculture, and materials science. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which contribute to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of m-methoxyphenyl hydrazine with m-tolyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological targets makes them valuable tools in drug development.
Medicine
Medically, triazole derivatives are explored for their therapeutic potential. They have been investigated for treating various conditions, including fungal infections, cancer, and inflammatory diseases.
Industry
In the industrial sector, triazole compounds are used as corrosion inhibitors, agrochemicals, and materials for electronic applications. Their stability and reactivity make them suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways, or inducing cellular responses. The molecular targets and pathways involved vary based on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simple triazole with broad applications in medicinal chemistry.
3,5-Diphenyl-1H-1,2,4-triazole: Known for its antifungal and anticancer properties.
4-Amino-1,2,4-triazole: Used as a herbicide and in biochemical research.
Uniqueness
5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and tolyl groups may enhance its reactivity and interaction with biological targets compared to other triazole derivatives.
Propiedades
Número CAS |
85681-45-4 |
|---|---|
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3O/c1-11-5-3-6-12(9-11)15-17-16(19-18-15)13-7-4-8-14(10-13)20-2/h3-10H,1-2H3,(H,17,18,19) |
Clave InChI |
KJSODSPFCYQFRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NNC(=N2)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


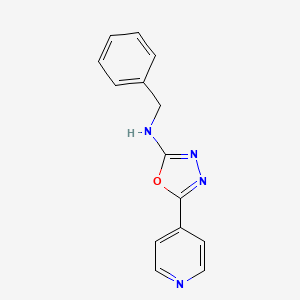

![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
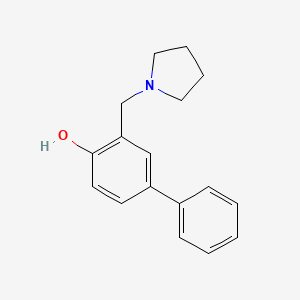
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
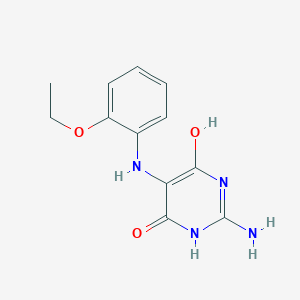

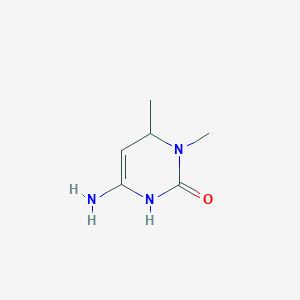

![Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate](/img/structure/B12905737.png)

